molecular formula C14H17NO2 B090823 ベンゾカイン CAS No. 16852-81-6

ベンゾカイン

カタログ番号: B090823
CAS番号: 16852-81-6
分子量: 231.29 g/mol
InChIキー: AHKAOMZZTQULDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンゾクリジンは、オキシリジンとしても知られており、鎮静作用と降圧作用で知られる化学化合物です。これは、中枢神経系の興奮性を抑制し、催眠薬、鎮痛薬、局所麻酔薬の効果を高め、中程度の降圧効果があります。 さらに、血管運動中枢の興奮性を抑制し、抗不整脈作用があります .

2. 製法

合成ルートと反応条件: ベンゾクリジンは、さまざまな合成ルートで合成できます。一般的な方法の1つは、特定の条件下でキヌクリジンとベンジルクロリドを反応させてベンゾクリジンを得る方法です。この反応には通常、エタノールなどの溶媒と水酸化ナトリウムなどの触媒が必要です。混合物を還流条件下で加熱して反応を促進します。

工業生産方法: 工業的な環境では、ベンゾクリジンの生産には、高収率と高純度を保証するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、正確な温度制御と効率的な混合のための高度な機器の使用が含まれます。最終生成物は、再結晶または蒸留技術によって精製され、純粋な形態のベンゾクリジンが得られます。

科学的研究の応用

Benzoclidine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.

    Biology: Studied for its effects on the central nervous system and its potential use as a tranquilizer.

    Medicine: Investigated for its antihypertensive and anti-arrhythmic properties, as well as its potential use in combination with other drugs to enhance their effects.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

作用機序

ベンゾクリジンは、体内の特定の分子標的と経路と相互作用することにより、その効果を発揮します。これは、主にニューロンの興奮性を抑制することにより、中枢神経系に作用します。これは、イオンチャネルと神経伝達物質受容体の調節を通じて達成され、ニューロンの発火を減らし、全体的な鎮静効果をもたらします。 さらに、ベンゾクリジンは、それぞれの標的におけるその作用を増強することにより、催眠薬、鎮痛薬、局所麻酔薬の効果を高めます .

類似化合物:

    キヌクリジン: ベンゾクリジンと類似のコア構造を共有し、その合成における前駆体として使用されます。

    ベンジルアミン: ベンジル基を持つ別の化合物で、さまざまな化学反応で使用されます。

    プロカイン: 作用機序は似ていますが、化学構造の異なる局所麻酔薬です。

ベンゾクリジンの独自性: ベンゾクリジンは、鎮静作用、降圧作用、抗不整脈作用を組み合わせているため、独特です。他の類似の化合物とは異なり、ベンゾクリジンは中枢神経系と心臓血管系に幅広い影響を及ぼし、さまざまな用途に適した汎用性の高い化合物となっています。

準備方法

Synthetic Routes and Reaction Conditions: Benzoclidine can be synthesized through various synthetic routes. One common method involves the reaction of quinuclidine with benzyl chloride under specific conditions to yield benzoclidine. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of benzoclidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise temperature control and efficient mixing. The final product is purified through crystallization or distillation techniques to obtain benzoclidine in its pure form.

化学反応の分析

反応の種類: ベンゾクリジンは、以下を含むさまざまな化学反応を起こします。

    酸化: ベンゾクリジンは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化物を形成できます。

    還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、ベンゾクリジンをその還元形に変換するために実行できます。

    置換: ベンゾクリジンは、その官能基の1つが別の基に置き換えられる置換反応を起こすことができます。置換反応の一般的な試薬には、ハロゲンとアルキル化剤があります。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウム、過酸化水素; 酸性または塩基性条件。

    還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 無水条件。

    置換: ハロゲン(塩素、臭素)、アルキル化剤(ヨウ化メチル); エタノールまたはアセトンなどの溶媒。

生成される主な生成物:

    酸化: 酸化物とヒドロキシル誘導体の形成。

    還元: 官能基が変化した還元誘導体の形成。

    置換: 新しい官能基を持つベンゾクリジン誘導体の形成。

4. 科学研究への応用

ベンゾクリジンは、以下を含む幅広い科学研究への応用があります。

    化学: 潜在的な生物活性を有するさまざまな誘導体の合成の前駆体として使用されます。

    生物学: 中枢神経系への影響と鎮静剤としての潜在的な用途について研究されています。

    医学: 降圧作用と抗不整脈作用、および他の薬の効果を高めるための組み合わせ薬としての潜在的な用途について調査されています。

    産業: 医薬品の製造や化学合成における中間体として使用されます。

類似化合物との比較

    Quinuclidine: Shares a similar core structure with benzoclidine and is used as a precursor in its synthesis.

    Benzylamine: Another compound with a benzyl group, used in various chemical reactions.

    Procaine: A local anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness of Benzoclidine: Benzoclidine is unique due to its combination of tranquilizing, hypotensive, and anti-arrhythmic properties. Unlike other similar compounds, benzoclidine has a broader range of effects on the central nervous system and cardiovascular system, making it a versatile compound for various applications.

特性

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKAOMZZTQULDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7348-26-7 (hydrochloride)
Record name Benzoclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046191
Record name Benzoclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16852-81-6, 66-93-3
Record name Benzoclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoclidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name +/- -3-Quinuclidinol benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoclidine
Reactant of Route 2
Reactant of Route 2
Benzoclidine
Reactant of Route 3
Reactant of Route 3
Benzoclidine
Reactant of Route 4
Reactant of Route 4
Benzoclidine
Reactant of Route 5
Reactant of Route 5
Benzoclidine
Reactant of Route 6
Reactant of Route 6
Benzoclidine
Customer
Q & A

Q1: How does the chirality of quinuclidin-3-yl benzoate affect its interaction with butyrylcholinesterase?

A: Research has shown that butyrylcholinesterase (BChE) exhibits stereoselectivity towards the enantiomers of quinuclidin-3-yl benzoate. The (R)- enantiomer (RQBz) is hydrolyzed significantly faster than the (S)- enantiomer (SQBz) by BChE. [, , ] This difference in hydrolysis rates is attributed to the distinct binding orientations of each enantiomer within the enzyme's active site, particularly around the ammonium group and its interaction with the indole ring of Trp84. [] The (S)- enantiomer shows weaker cation–π interaction with Trp84, potentially explaining its slower hydrolysis rate. []

Q2: What computational methods have been used to study the interaction between quinuclidin-3-yl benzoate and butyrylcholinesterase?

A: Researchers have employed a combination of quantum chemical calculations and molecular docking simulations to investigate the interaction between quinuclidin-3-yl benzoate and BChE. Semiempirical PM3 calculations, utilizing an active site model of human BChE, have been used to analyze the stabilization of Michaelis complexes and tetrahedral intermediates formed during hydrolysis. [] Additionally, flexible ligand docking simulations with AutoDock 3.0 have helped propose the binding orientations of various benzoate esters, including quinuclidin-3-yl benzoate enantiomers, within the BChE active site. [] These computational approaches provide insights into the structural basis for the observed stereoselectivity of BChE towards quinuclidin-3-yl benzoate enantiomers.

Q3: Can butyrylcholinesterase be used to separate the enantiomers of quinuclidin-3-yl benzoate?

A: Yes, the significant difference in hydrolysis rates between the (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate by BChE presents an opportunity for enantiomeric resolution. [, ] The enzymatic hydrolysis of racemic quinuclidin-3-yl benzoate leads to the preferential hydrolysis of the (R)- enantiomer, resulting in an enrichment of the (S)- enantiomer in the unreacted substrate pool. This kinetic resolution strategy offers a potentially efficient and environmentally friendly method for separating the enantiomers of quinuclidin-3-yl benzoate.

Q4: How do structural modifications of quinuclidin-3-yl benzoate, specifically at the nitrogen atom, impact its interaction with butyrylcholinesterase?

A: Studies have shown that introducing N-methyl or N-benzyl groups to both (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate significantly alters their interaction with BChE. [] For instance, the N-methyl (R)- enantiomer exhibited the highest hydrolysis rate, while the N-benzyl (S)- enantiomer acted as an inhibitor of BChE. [] These findings underscore the importance of the nitrogen substituent in modulating the binding affinity and reactivity of quinuclidin-3-yl benzoate derivatives towards BChE.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。